Phosphonium, tetrakis(decyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, tetrakis(decyl)-, is a quaternary phosphonium salt characterized by the presence of four decyl groups attached to a central phosphorus atom. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tetrakis(decyl)-, typically involves the reaction of a phosphine with an alkyl halide. One common method is the reaction of triphenylphosphine with decyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
PPh3+4C10H21Br→P(C10H21)4+Br−
Industrial Production Methods
Industrial production of phosphonium, tetrakis(decyl)-, often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is typically purified by recrystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, tetrakis(decyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, tetrakis(decyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating biofilm-related infections.
Industry: Utilized in the production of ionic liquids and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of phosphonium, tetrakis(decyl)-, involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with thiol groups in proteins, forming disulfide bonds and causing irreversible protein damage. These interactions result in the antimicrobial and biofilm-disrupting properties of the compound.
Comparison with Similar Compounds
Phosphonium, tetrakis(decyl)-, is unique compared to other quaternary phosphonium salts due to its long decyl chains, which enhance its hydrophobicity and membrane-disrupting capabilities. Similar compounds include:
Tetrakis(butyl)phosphonium: Shorter alkyl chains, less hydrophobic.
Tetrakis(hexyl)phosphonium: Intermediate chain length, moderate hydrophobicity.
Tetrakis(octyl)phosphonium: Longer chains than butyl, shorter than decyl, moderate to high hydrophobicity.
These comparisons highlight the unique properties of phosphonium, tetrakis(decyl)-, making it particularly effective in applications requiring strong membrane interactions and hydrophobic characteristics.
Properties
CAS No. |
49873-44-1 |
---|---|
Molecular Formula |
C40H84P+ |
Molecular Weight |
596.1 g/mol |
IUPAC Name |
tetrakis-decylphosphanium |
InChI |
InChI=1S/C40H84P/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3/q+1 |
InChI Key |
ILHSLHUISRMSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.